6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS 869058-86-6 properties
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS 869058-86-6 properties
Topic: 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (CAS 869058-86-6) Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists.
The Purine Bioisostere: Synthesis, Properties, and Application in Nucleoside Analog Design[1][2][3][4]
Executive Summary
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (CAS 869058-86-6) is a high-value bicyclic heterocyclic intermediate used primarily in the synthesis of nucleoside analogs and kinase inhibitors . Structurally, it functions as a purine bioisostere , mimicking the hydrogen-bonding face of guanine and adenine while altering the electronic distribution and metabolic stability of the resulting drug candidate.
This guide details the physicochemical profile, validated synthetic routes, and mechanistic applications of this scaffold. Unlike simple pyrimidines, the fused [1,2,4]triazolo[1,5-a]pyrimidine core offers unique dipole alignments that enhance binding affinity in ATP-binding pockets (e.g., CDK2, CK2, and viral polymerases).
Chemical Identity & Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for the neutral tautomer.
| Property | Specification |
| CAS Number | 869058-86-6 |
| IUPAC Name | 6-Amino-7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Molecular Formula | C₅H₅N₅O |
| Molecular Weight | 151.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >300 °C (Decomposes) |
| Solubility | Soluble: DMSO, DMF, hot PyridineSparingly Soluble: Methanol, EthanolInsoluble: Water, DCM, Hexanes |
| pKa (Predicted) | ~6.5 (Triazole ring protonation), ~9.2 (Amide/Enol acidity) |
| Storage | 2–8 °C, Hygroscopic, store under inert atmosphere (Argon/N₂) |
Synthetic Architecture
The synthesis of 6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is non-trivial due to the need for regioselective ring closure and subsequent functionalization. The most robust "Self-Validating" route involves the construction of the parent 7-one core followed by electrophilic nitration and reduction.
Pathway Logic
-
Core Formation: Condensation of 3-amino-1,2,4-triazole with a 1,3-electrophile (Diethyl ethoxymethylenemalonate) creates the fused system.
-
Functionalization: Direct amination is difficult; therefore, a Nitration → Reduction sequence is preferred to introduce the amino group at the C6 position with high regioselectivity.
Figure 1: Stepwise synthetic pathway from commercially available precursors to the target 6-amino scaffold.
Mechanistic Applications: The Bioisostere Logic
This compound is not merely a building block; it is a functional scaffold . In drug design, it serves as a surrogate for the purine ring system found in Adenine and Guanine.
Why this Scaffold?
-
H-Bonding: The N3 and N4 nitrogens, along with the C7-carbonyl (or C7-hydroxyl tautomer), mimic the Watson-Crick face of purines.
-
C6-Amine Handle: The amino group at C6 is a critical "vector" for attaching solubilizing tails or specific binding motifs (e.g., amide coupling to extend into a kinase hydrophobic pocket).
-
Metabolic Stability: The triazolopyrimidine core is generally more resistant to oxidative metabolism than the corresponding purine.
Figure 2: Application map illustrating the scaffold's utility in major therapeutic areas.
Experimental Protocols
Disclaimer: These protocols involve hazardous reagents (HNO₃, H₂SO₄). All work must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of the 6-Nitro Intermediate
Objective: Regioselective nitration of [1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one.
-
Preparation: Dissolve [1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (1.0 eq) in concentrated H₂SO₄ (5–10 volumes) at 0 °C.
-
Expert Insight: The starting material is poorly soluble; ensure fine powdering before addition to accelerate dissolution.
-
-
Nitration: Dropwise add fuming HNO₃ (1.2 eq) while maintaining the internal temperature below 10 °C.
-
Critical Control Point: This reaction is highly exothermic. A temperature spike >15 °C can lead to dinitration or ring degradation.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Quench: Pour the reaction mixture onto crushed ice (500g per 100mL acid).
-
Isolation: The 6-nitro derivative will precipitate as a yellow solid. Filter, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.
Protocol B: Reduction to 6-Amino Target (CAS 869058-86-6)
Objective: Chemoselective reduction of the nitro group without reducing the pyrimidine double bonds.
-
Setup: Suspend the 6-nitro intermediate (1.0 eq) in Ethanol/Water (3:1).
-
Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).
-
Why Fe/NH₄Cl? Catalytic hydrogenation (H₂/Pd) is effective but risks reducing the electron-deficient pyrimidine ring. Fe/NH₄Cl is milder and highly chemoselective for the nitro group.
-
-
Reflux: Heat to reflux (approx. 80 °C) with vigorous stirring for 2–4 hours. The yellow suspension will turn dark brown/black (iron oxides).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Crystallization: Concentrate the filtrate. On cooling, the target 6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one crystallizes. Recrystallize from DMF/Ethanol if necessary.
Quality Control & Characterization
To ensure the integrity of CAS 869058-86-6, the following analytical signatures must be verified.
NMR Spectroscopy (DMSO-d₆)
-
¹H NMR:
-
δ ~8.2–8.5 ppm (s, 1H): H-2 (Triazole ring proton).
-
δ ~8.6–8.9 ppm (s, 1H): H-5 (Pyrimidine ring proton).[1]
-
δ ~5.0–6.0 ppm (bs, 2H): NH₂ (Amino group, exchangeable with D₂O).
-
δ ~12.0–13.0 ppm (bs, 1H): NH/OH (Amide/Enol tautomer, broad).
-
Note: The absence of other aromatic signals confirms the purity of the core.
-
Mass Spectrometry (ESI)
-
Positive Mode (M+H): Expect peak at m/z 152.1 .
-
Negative Mode (M-H): Expect peak at m/z 150.1 (due to the acidic amide proton).
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV 254 nm.
-
Note: Due to high polarity, the compound may elute early (low retention time) on standard gradients. Use a high-aqueous start (e.g., 5% ACN).
References
-
Chemical Identity & Properties
-
Synthetic Methodology
-
Applications in Drug Design
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
